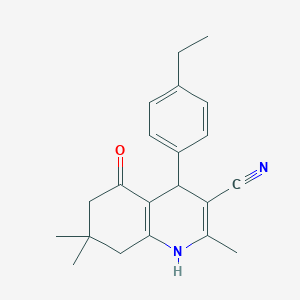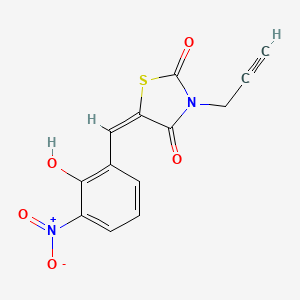
1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
説明
1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine, commonly known as CPP, is a chemical compound that has been widely used in scientific research applications. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory formation. CPP's ability to modulate the NMDA receptor has made it an essential tool for investigating the mechanisms underlying neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
CPP acts as a competitive antagonist of the 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor by binding to the receptor's ion channel and blocking the flow of calcium ions. The 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor is a type of glutamate receptor that is involved in synaptic plasticity, learning, and memory formation. By blocking the 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor, CPP can modulate synaptic transmission and induce LTP.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. For example, studies have shown that CPP can increase the release of dopamine in the striatum, a brain region involved in motor control and reward processing. CPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and neuronal survival.
実験室実験の利点と制限
One of the main advantages of using CPP in lab experiments is its ability to selectively block the 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor. This makes CPP an essential tool for investigating the mechanisms underlying neurological disorders. However, one of the limitations of using CPP is that it can also block other ion channels, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving CPP. One area of research is investigating the potential therapeutic applications of CPP in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is investigating the potential use of CPP as a cognitive enhancer in healthy individuals. Finally, future research could focus on developing more selective 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor antagonists that do not have the same limitations as CPP.
科学的研究の応用
CPP has been extensively used in scientific research to investigate the mechanisms underlying neurological disorders. For example, studies have shown that CPP can induce long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory. LTP is a process that strengthens synaptic connections between neurons, and it is believed to be the cellular basis of learning and memory formation.
特性
IUPAC Name |
cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-15-10-11-18(13-16(15)2)21-19-9-6-12-22(14-19)20(23)17-7-4-3-5-8-17/h10-11,13,17,19,21H,3-9,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFSBCOGLZFWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B4881974.png)

![N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882007.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)


![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)

![4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4882047.png)
![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)

![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)